はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 5 °C; 2.5 h, 0 - 5 °C; 3 h, reflux; overnight, cooled; 3 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; 0 °C; 2 h, 0 °C → 35 °C; overnight, rt
1.3 Solvents: Tetrahydrofuran ; 10 °C; 10 °C → rt; 2 d, rt
2.1 Reagents: Sodium bicarbonate , Sodium hypochlorite Catalysts: Tempo , Lithium bromide Solvents: Ethyl acetate , Water ; rt → 0 °C; 0 °C
3.1 Reagents: Acetic acid Solvents: Ethyl acetate ; 0 °C; 0 °C → rt; 12 h, rt
3.2 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 1 h, rt
3.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, rt
4.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; rt → -5 °C; 20 h, -5 °C → rt
5.1 Reagents: Sodium bicarbonate , Tempo , Sodium hypochlorite , Potassium bromide Solvents: Ethyl acetate , Water ; rt; 30 min, rt
リファレンス
Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor
Arasappan, Ashok; et al ,
ACS Medicinal Chemistry Letters ,
2010 ,
1(2) ,
64-69